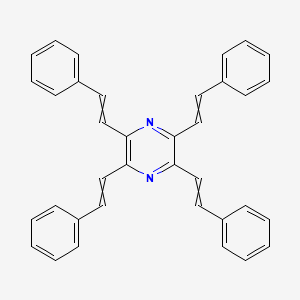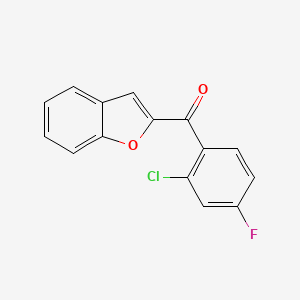![molecular formula C12H14ClHgNO2 B12545534 Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury CAS No. 144642-72-8](/img/structure/B12545534.png)
Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury is a chemical compound that belongs to the class of organomercury compounds. These compounds are characterized by the presence of a mercury atom bonded to a carbon atom. The specific structure of this compound includes a chloro group, a nitroso group, and a propan-2-yl group attached to a phenyl ring, which is further connected to a mercury atom through an oxopropyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury typically involves the reaction of a phenyl derivative with a mercury-containing reagent. One common method involves the use of mercuric chloride (HgCl2) as the mercury source. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury can undergo various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under appropriate conditions.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are often employed.
Major Products
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine compound.
Substitution: The major products are the corresponding substituted derivatives.
Applications De Recherche Scientifique
Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and cancer.
Industry: It is used in the production of certain polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury involves its interaction with biological molecules. The mercury atom can form strong bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cell death, which is the basis for its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury: Another organomercury compound with significant biological activity.
Ethylmercury: Similar in structure but with an ethyl group instead of a propan-2-yl group.
Phenylmercury: Contains a phenyl group directly bonded to the mercury atom.
Uniqueness
Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitroso group, in particular, allows for unique interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
144642-72-8 |
|---|---|
Formule moléculaire |
C12H14ClHgNO2 |
Poids moléculaire |
440.29 g/mol |
Nom IUPAC |
chloro-[3-(2-nitroso-4-propan-2-ylphenyl)-3-oxopropyl]mercury |
InChI |
InChI=1S/C12H14NO2.ClH.Hg/c1-4-12(14)10-6-5-9(8(2)3)7-11(10)13-15;;/h5-8H,1,4H2,2-3H3;1H;/q;;+1/p-1 |
Clé InChI |
OGPQSHAJOGPQIP-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)C(=O)CC[Hg]Cl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


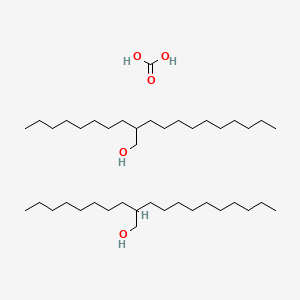
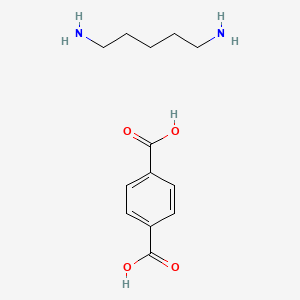
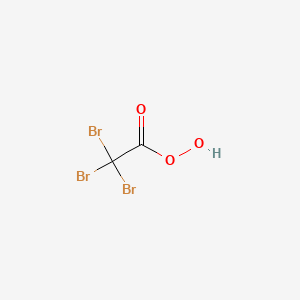
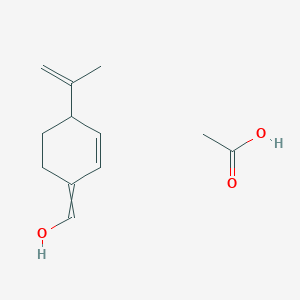
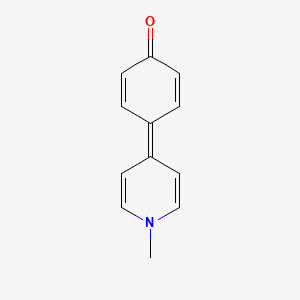
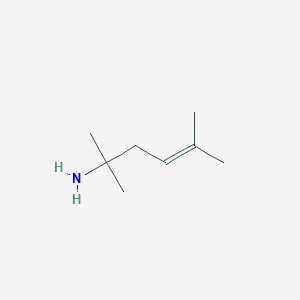
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
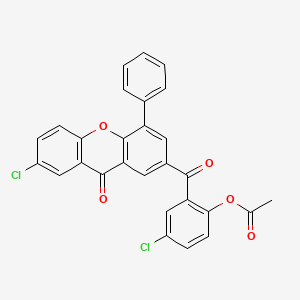

![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B12545491.png)
![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
![(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]](/img/structure/B12545517.png)
